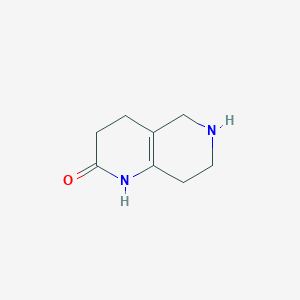

3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one

Description

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3,4,5,6,7,8-hexahydro-1H-1,6-naphthyridin-2-one |

InChI |

InChI=1S/C8H12N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h9H,1-5H2,(H,10,11) |

InChI Key |

WKFCIAVGFNKGSR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC2=C1CNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis from a Preformed Pyridine

This approach typically starts from substituted pyridine derivatives, often 4-chloropyridines or 4-aminonicotinonitriles, which undergo nucleophilic substitution and condensation reactions to form the bicyclic 1,6-naphthyridin-2(1H)-one scaffold.

-

- Starting with ethyl 4,6-dichloro-3-pyridinecarboxylate or 4-aminonicotinonitrile, nucleophilic substitution with amines introduces the N1 substituent.

- Subsequent condensation with malonamide, diethyl malonate, methyl phenylacetate, or related active methylene compounds under basic or reflux conditions forms the bicyclic ring.

- The reaction is often performed in ethanol or absolute ethanol with triethylamine or sodium ethoxide as base catalysts.

- Yields generally range from moderate to good (40–80%).

Synthesis from a Preformed Pyridone

This method involves cyclization reactions starting from pyridone precursors, often through rearrangements or condensation with cyclic amines.

-

- Use of cyclic amines such as piperidine, pyrrolidine, or azepane to introduce ring saturation and nitrogen substitution.

- Reflux in absolute ethanol with triethylamine promotes formation of tetrahydro or hexahydro derivatives.

- Rearrangement reactions, including Smiles rearrangement, have been employed to access 1-amino-3-oxo-2,7-naphthyridines, which are precursors to fused bicyclic systems related to 1,6-naphthyridin-2(1H)-ones.

Specific Synthetic Example for 3,4,5,6,7,8-Hexahydro-1,6-naphthyridin-2(1H)-one

A representative synthesis reported involves the condensation of methyl 4-formylhexanoate with an appropriate amine (e.g., homoveratrylamine) in toluene under reflux with Dean-Stark apparatus to remove water, followed by cyclization and purification steps to yield the hexahydro-1,6-naphthyridin-2(1H)-one derivative in high yield (up to 79%).

Reaction Conditions and Yields Summary

| Starting Material | Key Reagents/Conditions | Product Type | Yield (%) | Notes |

|---|---|---|---|---|

| Ethyl 4,6-dichloro-3-pyridinecarboxylate | Amine, triethylamine, ethanol, reflux 3 h | 1,6-Naphthyridin-2(1H)-one derivatives | 40–60 | Moderate yields, substitution at N1 |

| 4-Aminonicotinonitrile + Diethyl malonate | NaOEt, ethanol, reflux | 4-Amino-1,6-naphthyridin-2(1H)-one | 50–70 | Amino substitution at C4 |

| 1,3-Dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile + cyclic amines | Ethanol, reflux, triethylamine | Hexahydro-1,6-naphthyridin-2(1H)-one | 54–86 | Rearrangement possible |

| Methyl 4-formylhexanoate + Homoveratrylamine | Toluene, reflux, Dean-Stark trap | This compound | ~79 | High yield, cyclization step |

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can further hydrogenate the compound to yield fully saturated derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Reagents such as alkyl halides and aryl halides are used under basic or acidic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and fully hydrogenated derivatives .

Scientific Research Applications

1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Key Observations:

- Saturation Effects : Hexahydro derivatives exhibit improved solubility and bioavailability compared to unsaturated analogs but may sacrifice binding affinity due to reduced planarity .

- Isomeric Specificity: 1,6-Naphthyridinones show superior kinase inhibition over 1,8-isomers, emphasizing the importance of nitrogen placement in receptor interactions .

- Substituent Impact: 7-Amino-5-methyl derivatives (e.g., 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one) demonstrate potent PI3K/mTOR dual inhibition (IC₅₀ < 100 nM) , while 5-hydroxymethyl analogs act as cardiotonic agents .

Oncology

Hexahydro-1,6-naphthyridinones serve as precursors for PI3K/mTOR dual inhibitors (e.g., 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one), showing promise in breast and lung cancer models . Unsaturated analogs are advanced candidates for targeting EGFR and angiogenesis .

Cardiovascular Therapeutics

5-(Hydroxyalkyl) derivatives (e.g., 5-hydroxymethyl-4-methyl-1,6-naphthyridin-2(1H)-one ) enhance myocardial contractility without arrhythmogenic effects, positioning them as safer cardiotonics .

Biological Activity

3,4,5,6,7,8-Hexahydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the naphthyridine class of compounds, which are known for a variety of pharmacological effects. The focus of this article is to explore the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 152.19 g/mol

- CAS Number : 210539-03-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act on neurotransmitter receptors or other cellular receptors influencing signal transduction.

- DNA Interaction : Some studies suggest potential intercalation with DNA, affecting cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that naphthyridine derivatives exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : Compounds related to naphthyridines have shown effectiveness against various bacterial strains. A study found that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 31.25 µg/mL .

Anticancer Activity

The anticancer potential of naphthyridine derivatives is well-documented:

- Cell Line Studies : In vitro studies demonstrated that certain naphthyridine derivatives induced apoptosis in cancer cell lines such as HeLa and A549. The IC values for these compounds ranged from 10.47 to 15.03 μg/mL .

- Mechanistic Insights : The mechanism involves the activation of apoptotic pathways and cell cycle arrest at specific phases (G0/G1 and G2) .

Anti-inflammatory Effects

Naphthyridine derivatives have also been studied for their anti-inflammatory properties:

- Inhibition of Pro-inflammatory Mediators : Compounds have shown to reduce levels of TNF-α and IL-1β in experimental models of inflammation .

Study on Anticancer Effects

A notable study investigated the effects of a related naphthyridine compound on human leukemia cells. The results indicated:

- Apoptosis Induction : The compound activated caspases leading to programmed cell death.

- Cell Cycle Arrest : Significant arrest was observed at G0/G1 phase at concentrations as low as 7 μM .

Study on Antimicrobial Activity

Another research focused on evaluating the antimicrobial properties against fungal pathogens:

| Compound | Target Pathogen | Inhibition Rate (%) |

|---|---|---|

| 10-hydroxycanthin-6-one | Fusarium graminearum | 74.5 |

| Fusarium solani | 57.9 |

These findings highlight the potential application of naphthyridine derivatives in treating infections caused by resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.